Inosine, 2'-deoxy-, 5'-benzoate
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Overview
Description
Inosine, 2’-deoxy-, 5’-benzoate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. Inosine itself is formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inosine, 2’-deoxy-, 5’-benzoate typically involves the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). These enzymes facilitate the transfer of the 2’-deoxy-2’-fluoro-α-D-ribofuranose moiety from 2’-deoxy-2’-fluorouridine to other nucleobases . This enzymatic method is preferred over traditional chemical methods due to its efficiency and fewer steps involved.
Industrial Production Methods: Industrial production of inosine derivatives often involves large-scale enzymatic reactions. For instance, the preparation of inosine injections includes mixing inosine with sodium chloride, glycine, and sodium benzoate, followed by filtration and pH adjustment . This method ensures the stability and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Inosine, 2’-deoxy-, 5’-benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of inosine derivatives can yield xanthosine monophosphate, a key precursor in purine metabolism .
Scientific Research Applications
Inosine, 2’-deoxy-, 5’-benzoate has a wide range of applications in scientific research. It is used in the study of DNA repair mechanisms, as it can be incorporated into DNA and subsequently repaired by cellular enzymes . This property makes it valuable for understanding the processes involved in maintaining genetic integrity.
In medicine, inosine derivatives are explored for their potential neuroprotective and cardioprotective effects . They are also used in the development of antiviral and anticancer therapies due to their ability to modulate immune responses .
Mechanism of Action
The mechanism of action of Inosine, 2’-deoxy-, 5’-benzoate involves its incorporation into nucleic acids, where it can pair with multiple bases, thereby affecting the structure and function of DNA and RNA . This compound can also act as an agonist for certain receptors, promoting axonal growth and neuronal survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include inosine, deoxyinosine, and xanthosine. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness: Inosine, 2’-deoxy-, 5’-benzoate is unique due to its specific benzoate modification, which enhances its stability and potential for therapeutic applications. This modification distinguishes it from other inosine derivatives and makes it a valuable compound for research and medicine .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N4O5/c22-11-6-13(21-9-20-14-15(21)18-8-19-16(14)23)26-12(11)7-25-17(24)10-4-2-1-3-5-10/h1-5,8-9,11-14,22H,6-7H2/t11-,12+,13+,14?/m0/s1 |
InChI Key |
LLKCPHDCKASGBS-OANWKOAXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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